molecular formula C22H26N2O3 B2986413 2-(4-Benzylpiperazino)-4-(4-methylphenyl)-4-oxobutanoic acid CAS No. 329079-61-0

2-(4-Benzylpiperazino)-4-(4-methylphenyl)-4-oxobutanoic acid

Cat. No.: B2986413
CAS No.: 329079-61-0
M. Wt: 366.461
InChI Key: BHJHOTSPGBKCNQ-UHFFFAOYSA-N
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Description

2-(4-Benzylpiperazino)-4-(4-methylphenyl)-4-oxobutanoic acid is a complex organic compound that features a piperazine ring substituted with a benzyl group and a butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzylpiperazino)-4-(4-methylphenyl)-4-oxobutanoic acid typically involves multiple steps. One common approach starts with the preparation of 4-methylphenyl-4-oxobutanoic acid, which is then reacted with 4-benzylpiperazine under specific conditions to yield the target compound. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzylpiperazino)-4-(4-methylphenyl)-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring, where nucleophiles such as amines or thiols replace existing substituents.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: Nucleophiles like amines or thiols in polar solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(4-Benzylpiperazino)-4-(4-methylphenyl)-4-oxobutanoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 2-(4-Benzylpiperazino)-4-(4-methylphenyl)-4-oxobutanoic acid exerts its effects involves interactions with specific molecular targets. The piperazine ring can interact with biological receptors, while the benzyl and butanoic acid moieties contribute to the compound’s overall activity. The exact pathways and targets depend on the specific application being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Benzylpiperazino)-4-phenyl-4-oxobutanoic acid
  • 2-(4-Benzylpiperazino)-4-(4-chlorophenyl)-4-oxobutanoic acid

Uniqueness

2-(4-Benzylpiperazino)-4-(4-methylphenyl)-4-oxobutanoic acid is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity compared to similar compounds. This uniqueness makes it a valuable compound for specific research and industrial applications.

Properties

IUPAC Name

2-(4-benzylpiperazin-1-yl)-4-(4-methylphenyl)-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-17-7-9-19(10-8-17)21(25)15-20(22(26)27)24-13-11-23(12-14-24)16-18-5-3-2-4-6-18/h2-10,20H,11-16H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHJHOTSPGBKCNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)CC(C(=O)O)N2CCN(CC2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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